5-Benzylsulfanyl-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazole
Overview
Description
5-Benzylsulfanyl-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazole is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a tetrazole ring, a benzylsulfanyl group, and a dichlorophenyl group with a methoxyethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylsulfanyl-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazole typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction using benzylthiol. The dichlorophenyl group with a methoxyethoxy substituent is then attached through a series of electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Benzylsulfanyl-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazole can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone, while reduction of the dichlorophenyl group can produce mono- or dechlorinated derivatives.
Scientific Research Applications
5-Benzylsulfanyl-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Benzylsulfanyl-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazole involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors. This binding can inhibit the activity of the target molecule, leading to various biological effects. The benzylsulfanyl and dichlorophenyl groups can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Benzylsulfanyl-1-phenyl-1H-tetrazole: Lacks the dichlorophenyl and methoxyethoxy substituents, resulting in different chemical properties and biological activities.
5-Benzylsulfanyl-1-[2,4-dichlorophenyl]tetrazole: Similar structure but without the methoxyethoxy group, which can affect its solubility and reactivity.
5-Benzylsulfanyl-1-[2,4-dichloro-5-methoxyphenyl]tetrazole: Contains a methoxy group instead of a methoxyethoxy group, leading to differences in steric and electronic effects.
Uniqueness
5-Benzylsulfanyl-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the benzylsulfanyl and dichlorophenyl groups, along with the methoxyethoxy substituent, allows for a wide range of interactions with other molecules, making it a versatile compound in scientific research.
Properties
IUPAC Name |
5-benzylsulfanyl-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O2S/c1-24-7-8-25-16-10-15(13(18)9-14(16)19)23-17(20-21-22-23)26-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZZTWBQXCPTNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C(=NN=N2)SCC3=CC=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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